molecular formula C11H10FNO3 B1612117 Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate CAS No. 136818-64-9

Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate

Cat. No. B1612117
M. Wt: 223.2 g/mol
InChI Key: PWMIPARPMLHREY-UHFFFAOYSA-N
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Description

“Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C11H10FNO3 . It has an average mass of 223.200 Da and a monoisotopic mass of 223.064468 Da .


Synthesis Analysis

The synthesis of indole derivatives, such as “Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate”, has been a subject of interest in various research studies . Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are used in the treatment of various disorders in the human body and have attracted increasing attention in recent years .


Molecular Structure Analysis

The molecular structure of “Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate” consists of 11 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be found in databases like ChemSpider .


Chemical Reactions Analysis

Indole derivatives, including “Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These properties have led to the synthesis of a variety of indole derivatives for screening different pharmacological activities .


Physical And Chemical Properties Analysis

“Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate” is a crystalline compound with a molecular weight of 223.2 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Photophysics and Chemical Properties

Research into the photophysics of related indole derivatives, such as 5-methoxyindole, reveals insights into the excited state behavior and quantum yields in different solvents. These studies are crucial for understanding the fundamental properties of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate, which can influence its applications in material science and photochemistry (Hershberger & Lumry, 1976).

Synthesis and Characterization

The synthesis of Methyl 5-methoxy-1H-indole-2-carboxylate and its spectroscopic profiling, including FT-IR, FT-Raman, UV, 1H, and 13C NMR, provides a foundation for developing synthetic routes and understanding the chemical behavior of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate. These methods are crucial for the preparation of biologically active molecules, highlighting the compound's role as a precursor in medicinal chemistry (Almutairi et al., 2017).

Biological Activity and Applications

Although direct studies on Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate's biological activities are not available, research on structurally related compounds provides valuable insights. For instance, derivatives of indole compounds have been evaluated for their anti-inflammatory, analgesic, and anti-cancer properties. Such studies suggest the potential for Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate to serve as a scaffold for developing therapeutic agents (Muchowski et al., 1985).

Future Directions

The future directions for “Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate” and other indole derivatives involve exploring their diverse biological activities for newer therapeutic possibilities . The synthesis of various scaffolds of indole for screening different pharmacological activities is an area of ongoing research .

properties

IUPAC Name

methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c1-15-10-5-8-6(3-7(10)12)4-9(13-8)11(14)16-2/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMIPARPMLHREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(NC2=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598667
Record name Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate

CAS RN

136818-64-9
Record name Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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